Cas no 89719-94-8 (2,3,5-Trichloro-4-trifluoromethyl pyridine)

2,3,5-Trichloro-4-trifluoromethyl pyridine is a halogenated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its trifluoromethyl and trichloro substitutions enhance reactivity, making it a valuable intermediate for constructing complex molecules. The compound exhibits strong electrophilic character, facilitating nucleophilic substitution reactions, particularly in the development of crop protection agents. Its stability under various reaction conditions allows for versatile applications in fine chemical manufacturing. The presence of both chlorine and fluorine atoms contributes to its lipophilicity, improving bioavailability in active ingredients. This compound is particularly useful in the synthesis of herbicides and insecticides, where its structural features optimize efficacy and selectivity.
2,3,5-Trichloro-4-trifluoromethyl pyridine structure
89719-94-8 structure
Product Name:2,3,5-Trichloro-4-trifluoromethyl pyridine
CAS No:89719-94-8
MF:C6HCl3F3N
MW:250.433048963547
MDL:MFCD22683240
CID:591683
PubChem ID:20496374
Update Time:2025-07-17

2,3,5-Trichloro-4-trifluoromethyl pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2,3,5-trichloro-4-(trifluoromethyl)-
    • 2,3,5-trichloro-4-(trifluoromethyl)pyridine
    • 2,3,5-Trichloro-4-trifluoromethyl pyridine
    • AKOS016016035
    • 2,3,5-trichloro-4-trifluoromethylpyridine
    • DTXSID00608101
    • MG-0727
    • IYTBJJNRARXXST-UHFFFAOYSA-N
    • 89719-94-8
    • MFCD22683240
    • MDL: MFCD22683240
    • Inchi: 1S/C6HCl3F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H
    • InChI Key: IYTBJJNRARXXST-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC=C(C=1C(F)(F)F)Cl)Cl

Computed Properties

  • Exact Mass: 248.912667g/mol
  • Monoisotopic Mass: 248.912667g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 12.9Ų

2,3,5-Trichloro-4-trifluoromethyl pyridine Pricemore >>

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2,3,5-Trichloro-4-trifluoromethyl pyridine Related Literature

Additional information on 2,3,5-Trichloro-4-trifluoromethyl pyridine

Introduction to 2,3,5-Trichloro-4-trifluoromethyl pyridine (CAS No. 89719-94-8) and Its Applications in Modern Chemical Research

2,3,5-Trichloro-4-trifluoromethyl pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 89719-94-8, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, which makes it a valuable scaffold for synthesizing various biologically active molecules. The presence of multiple halogen atoms—specifically chlorine and fluorine—enhances its reactivity and utility in organic synthesis, making it a preferred building block for drug discovery and material science applications.

The structural motif of 2,3,5-Trichloro-4-trifluoromethyl pyridine consists of a pyridine core substituted with three chlorine atoms at the 2-, 3-, and 5-positions, along with a trifluoromethyl group at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, which are exploited in various synthetic transformations. The electron-withdrawing nature of the chlorine and trifluoromethyl groups increases the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry.

In recent years, 2,3,5-Trichloro-4-trifluoromethyl pyridine has been extensively studied for its role in developing novel therapeutic agents. Researchers have leveraged its reactive sites to construct complex molecules with potential applications in treating infectious diseases, cancer, and neurological disorders. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in targeted cancer therapies. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates, making it a desirable feature in lead optimization.

Moreover, the halogenated pyridine derivatives derived from 2,3,5-Trichloro-4-trifluoromethyl pyridine have shown promise in agrochemical applications. These compounds serve as intermediates in the synthesis of pesticides and herbicides due to their ability to interact with biological targets in pests and weeds. The halogen atoms contribute to the lipophilicity of the molecules, improving their absorption and efficacy in crop protection formulations. Recent advancements in green chemistry have also explored sustainable methods for synthesizing these compounds using catalytic processes that minimize waste and energy consumption.

The reactivity of 2,3,5-Trichloro-4-trifluoromethyl pyridine allows for diverse functionalization strategies. For example, palladium-catalyzed cross-coupling reactions enable the introduction of aryl or vinyl groups at specific positions on the pyridine ring. These modifications have been employed to create novel heterocyclic compounds with enhanced pharmacological properties. Additionally, transition metal-catalyzed hydrogenation reactions can be used to reduce double bonds or functional groups within the molecule, providing access to different chemical scaffolds for further derivatization.

Recent research has also highlighted the role of 2,3,5-Trichloro-4-trifluoromethyl pyridine in materials science. Its ability to form coordination complexes with metals has led to applications in catalysis and luminescent materials. For instance, complexes formed with transition metals such as palladium or copper exhibit catalytic activity in organic transformations. Furthermore, fluorinated pyridines have been incorporated into organic light-emitting diodes (OLEDs) due to their electron-donating properties and thermal stability.

The synthesis of 2,3,5-Trichloro-4-trifluoromethyl pyridine typically involves multi-step organic reactions starting from commercially available precursors like 4-chloropyridine. Chlorination and trifluoromethylation reactions are commonly employed to introduce the halogen substituents at desired positions on the pyridine ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, electrochemical chlorination methods have been developed as greener alternatives to traditional chemical chlorination processes.

In conclusion,2,3,5-Trichloro-4-trifluoromethyl pyridine (CAS No. 89719-94-8) is a multifunctional compound with broad applications across pharmaceuticals、agrochemicals、and materials science。 Its unique structural features make it an indispensable tool for synthetic chemists,facilitating the development of innovative solutions for global challenges。 As research continues,the potential uses of this compound are expected to expand,further solidifying its importance in modern chemical research。

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